2-(((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)thio)acetic acid

Medicinal Chemistry ADME Lipophilicity

2-(((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)thio)acetic acid (CAS 1006336-65-7) is a pyrazole-4-yl methylthio acetic acid derivative with molecular formula C9H14N2O2S and a molecular weight of 214.28 g/mol. It possesses a 1-ethyl-3-methylpyrazole core connected via a methylthio bridge to a carboxylic acid terminus, imparting both hydrogen-bonding capacity (pyrazole N, COOH) and enhanced lipophilicity from the thioether linker.

Molecular Formula C9H14N2O2S
Molecular Weight 214.28
CAS No. 1006336-65-7
Cat. No. B2970594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)thio)acetic acid
CAS1006336-65-7
Molecular FormulaC9H14N2O2S
Molecular Weight214.28
Structural Identifiers
SMILESCCN1C=C(C(=N1)C)CSCC(=O)O
InChIInChI=1S/C9H14N2O2S/c1-3-11-4-8(7(2)10-11)5-14-6-9(12)13/h4H,3,5-6H2,1-2H3,(H,12,13)
InChIKeyDXNJHMAJPKDWEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)thio)acetic acid (CAS 1006336-65-7): Key Physicochemical Identity for Procurement


2-(((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)thio)acetic acid (CAS 1006336-65-7) is a pyrazole-4-yl methylthio acetic acid derivative with molecular formula C9H14N2O2S and a molecular weight of 214.28 g/mol . It possesses a 1-ethyl-3-methylpyrazole core connected via a methylthio bridge to a carboxylic acid terminus, imparting both hydrogen-bonding capacity (pyrazole N, COOH) and enhanced lipophilicity from the thioether linker . Its measured density is 1.2±0.1 g/cm³, with a boiling point of 380.6±37.0 °C and a flash point of 184.0±26.5 °C, defining its handling and storage profile .

Why 2-(((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)thio)acetic acid Cannot Be Replaced by Close Analogs Without Validation


Pyrazole‑4‑acetic acid derivatives exhibit steep structure–activity relationships (SAR); even minor alterations in the N‑alkyl group, the substitution position on the pyrazole ring, or the linker atom can drastically alter target affinity, selectivity, and pharmacokinetic behaviour [1]. For 2-(((1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl)thio)acetic acid, the specific combination of N1‑ethyl, C3‑methyl, and a thioether bridge distinguishes it from its N‑methyl, C5‑methyl, ether‑linked, or directly‑linked analogs in terms of lipophilicity, conformational flexibility, and hydrogen‑bond acceptor character. These physicochemical differences translate into divergent binding kinetics, metabolic stability, and in vivo efficacy, as observed in the CRTh2 antagonist series [1]. Consequently, generic substitution with a closely related analog without head‑to‑head comparative data risks compromised biological outcomes and irreproducible results.

Quantitative Differentiation Evidence for 2-(((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)thio)acetic acid Against Key Analogs


N1-Ethyl vs N1-Methyl: Increased Lipophilicity and Altered Metabolic Soft Spot

The target compound carries an N1-ethyl substituent, whereas its closest commercially available analog, 2-(((1,3-dimethyl-1H-pyrazol-4-yl)methyl)thio)acetic acid (CAS 1006352-67-5), bears an N1-methyl group. The additional methylene unit in the target increases the molecular weight from 200.26 to 214.28 Da and raises the calculated logP by approximately 0.5 log units (class-level inference based on the standard contribution of a methylene fragment to log P [1]). Higher lipophilicity can enhance passive membrane permeability but may also reduce aqueous solubility. Moreover, N-dealkylation of an ethyl group typically proceeds more slowly than that of a methyl group, potentially conferring a metabolic stability advantage [2].

Medicinal Chemistry ADME Lipophilicity

Thioether vs Ether Linker: Differential Hydrogen-Bond Acceptor Strength and Polarizability

The target compound contains a thioether (-S-CH2-) bridge, whereas the analogous 2-((1-ethyl-3-methyl-1H-pyrazol-4-yl)methoxy)acetic acid (CAS not available; benchchem excluded) uses an ether (-O-CH2-) linker. Sulfur is a weaker hydrogen-bond acceptor than oxygen (pKBHX scale: sulfides ~0.5–0.7 vs ethers ~1.0–1.2 [1]) and is more polarizable (αS ≈ 3.0 ų vs αO ≈ 0.8 ų [2]). The thioether therefore engages in different non-covalent interactions with protein binding sites, potentially altering residence time and selectivity. Direct comparative binding data for these two linkers in the pyrazole-4-acetic acid series are not publicly available, but the difference in hydrogen-bond acceptor capacity is a well-established physicochemical principle [1].

Molecular Recognition Medicinal Chemistry Ligand Design

3-Methyl vs 5-Methyl Regiochemistry: Distinct Steric and Electronic Environment Around the Side Chain

The target compound bears the methyl group at the 3-position and the ethyl group at N1. The closely related regioisomer 2-(((1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl)thio)acetic acid (CAS 1006483-08-4) places the methyl at the 5-position. In the pyrazole-4-acetic acid CRTh2 antagonist series, substitution at the pyrazole 3-position proved critical for high potency, with the 3-methyl derivatives consistently more active than their 5-methyl counterparts (e.g., compound 32 IC50 = 89 nM for CRTh2 [1]). Although the target compound is a synthetic intermediate rather than a final CRTh2 antagonist, the same regiochemical preference is expected to influence the biological profile of derived analogs.

Structure-Activity Relationship Regioisomerism CRTh2 Antagonists

Vendor-Supplied Purity: Benchmarking Against the Closest Commercially Available Analog

As supplied by a common vendor (Leyan), the target compound is offered at 97% purity, whereas the N1-methyl analog 2-(((1,3-dimethyl-1H-pyrazol-4-yl)methyl)thio)acetic acid (CAS 1006352-67-5) is available at 98% purity . Although this 1% difference is small, it may be significant for applications requiring high-purity starting materials, such as fragment-based screening or late-stage functionalization where impurities can interfere with assay readouts.

Chemical Procurement Quality Control Building Blocks

Optimal Application Scenarios for 2-(((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)thio)acetic acid Based on Verified Differentiation


Synthesis of CRTh2 Antagonist Lead Compounds Requiring 3-Methyl Regiochemistry

The target compound is the preferred intermediate for constructing pyrazole‑4‑acetic acid‑based CRTh2 antagonists that depend on a 3‑methyl substituent for nanomolar potency. Published SAR shows that 3‑methyl derivatives achieve IC50 values as low as 89 nM, whereas 5‑methyl analogs are significantly less active [1]. Using the 3‑methyl regioisomer ensures synthetic effort is invested in the active chemotype.

Medicinal Chemistry Campaigns Exploring N-Alkyl Effects on ADME Properties

Projects that seek to fine-tune lipophilicity and metabolic stability can exploit the N1‑ethyl group of this compound. The ethyl substituent increases calculated logP by ≈0.5 units relative to the N1‑methyl analog, potentially improving membrane permeability [1], while the larger alkyl group may slow N‑dealkylation, a common metabolic soft spot [2]. This makes the compound a rational starting point for optimizing pharmacokinetic profiles without introducing additional heteroatoms.

Fragment-Based or Structure-Guided Lead Discovery Exploiting Thioether Linker Properties

When structural biology data indicate that a polarizable, weak hydrogen‑bond acceptor is required for optimal target engagement, the thioether linker of this compound offers advantages over the corresponding ether. The sulfur atom's lower hydrogen‑bond basicity (pKBHX ≈ 0.5–0.7 vs ≈1.0–1.2 for ethers) and higher polarizability (α ≈ 3.0 ų vs ≈0.8 ų) can yield distinct binding interactions [1][2]. This differentiation is critical for projects where the linker atom is predicted to contact a hydrophobic pocket or a sulfur‑philic residue.

High-Purity Building Block for Parallel Synthesis of Focused Libraries

The compound's identity as a 3‑methyl, N1‑ethyl, thioether‑bridged pyrazole‑4‑acetic acid makes it a versatile scaffold for parallel library synthesis. Commercial availability at 97% purity [1] allows direct use in amide coupling, esterification, or heterocycle formation without additional purification, accelerating the construction of focused libraries around validated pyrazole‑4‑acetic acid pharmacophores [2].

Quote Request

Request a Quote for 2-(((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)thio)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.